Fosinoprilat Disodium Salt

Description

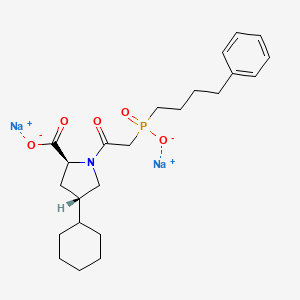

Structure

3D Structure of Parent

Properties

Molecular Formula |

C₂₃H₃₂NNa₂O₅P |

|---|---|

Molecular Weight |

479.46 |

Synonyms |

(4S)-4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline Disodium Salt; Fosfenopril Disodium Salt; Fosinoprilic Acid Disodium Salt; SQ 27519 Disodium Salt; USP Fosinopril Related Compound A; |

Origin of Product |

United States |

Molecular and Enzymatic Mechanism of Fosinoprilat

Inhibition Kinetics of Angiotensin-Converting Enzyme by Fosinoprilat (B1673573)

Fosinoprilat functions as a competitive inhibitor of the angiotensin-converting enzyme, meaning it competes with the natural substrate, angiotensin I, for binding to the enzyme's active site. nih.govdrugbank.com Kinetic studies have demonstrated that fosinoprilat exhibits potent, low nanomolar inhibition of both the N-terminal (nACE) and C-terminal (cACE) catalytic domains of somatic ACE. nih.gov

However, there are differing reports regarding its domain selectivity. A study utilizing high-resolution crystal structures determined the inhibitory binding constants (Ki) to be 4.11 ± 0.38 nM for nACE and 0.15 ± 0.01 nM for cACE, indicating a significant 27.4-fold selectivity for the C-domain. nih.govwhiterose.ac.uk In contrast, earlier binding assays using domain-specific substrates (Ac-SDKP for the N-domain and HHL for the C-domain) suggested an approximate 5-fold selectivity for the N-domain. nih.gov

| ACE Domain | Ki Value (nM) | Reported Selectivity | Source |

|---|---|---|---|

| N-domain (nACE) | 4.11 ± 0.38 | 27.4-fold C-domain selectivity | Cozier et al., 2022 nih.govwhiterose.ac.uk |

| C-domain (cACE) | 0.15 ± 0.01 | ||

| N-domain (nACE) | 0.06 | ~5-fold N-domain selectivity | Michaud et al., as cited by Cozier et al., 2022 nih.gov |

| C-domain (cACE) | 0.29 |

Binding Interactions at the ACE Active Site

The high-affinity binding of fosinoprilat to ACE is governed by a series of specific molecular interactions within the enzyme's active site. These interactions are centered around the unique phosphinate group of the inhibitor molecule.

Phosphinate Group Specific Binding to the Active Site

A defining structural feature of fosinoprilat is its phosphinate group, which is essential for its potent inhibitory activity. nih.gov This phosphinic acid moiety is designed to mimic the ionized, tetrahedral transition state of peptide hydrolysis, the reaction catalyzed by ACE. nih.gov This structural mimicry allows fosinoprilat to bind tightly within the active site, effectively blocking substrate access. nih.gov

Coordination with Zinc Ion in the ACE Active Site

The active site of ACE contains a critical zinc ion (Zn²⁺) that is essential for its catalytic function. Fosinoprilat's mechanism involves the direct interaction of its phosphinic acid group with this zinc ion. nih.govresearchgate.net This coordination is a primary anchor point for the inhibitor, contributing significantly to the stability of the enzyme-inhibitor complex and its high binding affinity. nih.gov

Interactions with Key Amino Acid Residues within the Active Site

High-resolution crystal structures of fosinoprilat in complex with both nACE and cACE have revealed detailed interactions with amino acid residues lining the active site. While many electrostatic and hydrogen bond interactions are conserved between the two domains, differences in hydrophobic interactions are believed to contribute to its domain selectivity. whiterose.ac.uk A docking study identified several residues involved in hydrophobic bonding, including Leu144, Met270, Pro346, His345, Ala348, and Thr371, as well as residues forming hydrogen bonds, such as Arg273 and Thr371. nih.gov The full length of the fosinoprilat molecule engages in these interactions across the prime and nonprime subsites of the enzyme. whiterose.ac.uk

Impact on Downstream RAAS Components (In Vitro and Mechanistic Animal Studies)

The potent and specific inhibition of ACE by fosinoprilat directly interrupts the renin-angiotensin-aldosterone system cascade. This has a profound and immediate impact on the downstream components of the pathway, which has been demonstrated in both in vitro assays and mechanistic animal models.

Reduction in Angiotensin II Formation

The primary and most significant downstream effect of ACE inhibition by fosinoprilat is the marked reduction in the formation of angiotensin II. nih.govwikipedia.org By competitively blocking the active site of ACE, fosinoprilat prevents the enzymatic conversion of the inactive decapeptide, angiotensin I, into the potent vasoconstrictor octapeptide, angiotensin II. drugbank.comhmdb.ca This leads to decreased plasma levels of angiotensin II, which is the central mechanism responsible for the inhibitor's ultimate physiological effects. drugbank.comsmpdb.ca In animal studies, the administration of fosinopril (B1673572) was shown to inhibit fetal ACE, demonstrating the compound's ability to cross the placental barrier and act on the enzyme in vivo. elsevierpure.com

Modulation of Aldosterone (B195564) Secretion Pathways

Fosinoprilat's influence on aldosterone secretion is a direct consequence of its inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). pediatriconcall.comdrugbank.com The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

The process begins when ACE, a peptidyl dipeptidase, catalyzes the conversion of the inactive peptide angiotensin I to the potent vasoconstrictor substance, angiotensin II. drugs.comhres.cafda.govdrugs.com Angiotensin II exerts several effects, one of the most significant being the stimulation of aldosterone secretion from the adrenal cortex. drugs.comfda.govdrugs.com Aldosterone, in turn, promotes the retention of sodium and water and the excretion of potassium in the kidneys.

By competitively inhibiting ACE, fosinoprilat disrupts this pathway. nova.edunih.gov The inhibition leads to a significant decrease in plasma angiotensin II levels. drugs.comfda.gov This reduction in angiotensin II directly results in decreased stimulation of the adrenal cortex, leading to a subsequent decrease in aldosterone secretion. drugs.comfda.govmedscape.com The diminished aldosterone levels reduce sodium and water retention. biopharmanotes.com A recognized consequence of this pathway's modulation is a potential small increase in serum potassium concentration, as aldosterone-mediated potassium excretion is reduced. drugs.com

Table 1: Effect of Fosinoprilat on the Renin-Angiotensin-Aldosterone System (RAAS)

| Component | Function in RAAS | Effect of Fosinoprilat Inhibition | Resulting Physiological Change |

| Angiotensin I | Precursor peptide | Conversion to Angiotensin II is blocked | N/A |

| ACE | Converts Angiotensin I to Angiotensin II | Competitively inhibited | Reduced enzyme activity |

| Angiotensin II | Stimulates vasoconstriction and aldosterone release | Formation is decreased | Reduced vasopressor activity |

| Aldosterone | Promotes sodium and water retention | Secretion is decreased | Decreased sodium/water retention |

| Plasma Renin | Initiates the RAAS cascade | Activity is increased due to loss of negative feedback from Angiotensin II | N/A |

Potential Role of Bradykinin (B550075) Accumulation

The enzymatic target of fosinoprilat, Angiotensin-Converting Enzyme (ACE), is also identical to an enzyme known as kininase II. drugs.comahajournals.orghres.ca Kininase II is the primary enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide. biopharmanotes.comhres.caahajournals.org

Therefore, the inhibition of ACE by fosinoprilat serves a dual purpose. While it blocks the production of the vasoconstrictor angiotensin II, it simultaneously prevents the breakdown of the vasodilator bradykinin. biopharmanotes.com This inhibition of bradykinin degradation leads to an accumulation of bradykinin in various tissues and the bloodstream. drugs.comdrugbank.comahajournals.org

Table 2: Dual Enzymatic Role of ACE and the Impact of Fosinoprilat

| Enzymatic Action | Substrate | Product/Effect | Impact of Fosinoprilat Inhibition |

| Angiotensin-Converting Enzyme | Angiotensin I | Angiotensin II (Vasoconstrictor) | Decreased Angiotensin II levels |

| Kininase II | Bradykinin | Inactive Peptides | Increased Bradykinin levels (Vasodilator) |

Prodrug Activation and Biotransformation Pathways of Fosinoprilat

Fosinopril (B1673572) as a Prodrug Precursor

Fosinopril sodium is an ester prodrug containing a phosphinate group. nih.govnih.gov It is administered in an inactive form and requires in vivo biotransformation to exert its therapeutic effect. smpdb.cabiopharmanotes.com Following oral administration, fosinopril is absorbed and then rapidly and completely hydrolyzed to its active form, fosinoprilat (B1673573). drugbank.comnih.govhmdb.cahres.ca This conversion is essential for its function as a specific competitive inhibitor of the angiotensin-converting enzyme (ACE). nih.govnih.govnih.gov The structure of fosinopril is designed to enhance its absorption from the gastrointestinal tract, after which it is converted to the active moiety, fosinoprilat. nih.gov

Esterase-Mediated Hydrolysis to Fosinoprilat

The activation of fosinopril is accomplished through the cleavage of its ester group, a reaction mediated by non-specific esterase enzymes. nih.govsmpdb.canih.govnova.edu This hydrolysis is a rapid and complete process that yields the pharmacologically active diacid, fosinoprilat. nih.govhres.cahres.ca This biotransformation occurs primarily in two key locations: the liver and the gastrointestinal mucosa. nih.govnih.govwikipedia.org

In addition to the liver, the gastrointestinal mucosa plays a significant role in the hydrolysis of fosinopril. nih.govnih.govhres.cawikipedia.org Esterases present in the lining of the proximal small intestine (duodenum/jejunum), which is the primary site of absorption, contribute to the rapid and complete biotransformation of the prodrug into active fosinoprilat before it enters systemic circulation. drugbank.comhres.cadrugs.com

Fosinoprilat Biotransformation Products

Following the administration of fosinopril, the resulting active fosinoprilat constitutes the majority of the circulating drug-related compounds. However, further biotransformation occurs, leading to the formation of metabolites. nih.govdrugs.com After an oral dose of radiolabeled fosinopril, approximately 75% of the radioactivity in plasma is attributable to the active fosinoprilat. hres.cadrugs.comdrugs.com The remaining portion consists mainly of two key biotransformation products: a glucuronide conjugate and a p-hydroxy metabolite. nih.govdrugs.comdrugs.com Research indicates that fosinopril itself, rather than the active fosinoprilat, is the likely precursor for these metabolites, as fosinoprilat does not appear to be biotransformed following intravenous administration. nih.govdrugbank.comnih.govdrugs.com

A significant metabolite of fosinopril is its glucuronide conjugate. This conjugate accounts for 20% to 30% of the drug-related radioactivity found in plasma after an oral dose. nih.govhres.cadrugs.comdrugs.com The formation of this metabolite is a common pathway for the detoxification and excretion of drugs. Crucially, the glucuronide conjugate of fosinoprilat is devoid of any ACE inhibitory activity and is considered pharmacologically inactive. hres.cadrugs.comdrugs.com

A minor biotransformation product is the p-hydroxy metabolite of fosinoprilat, which constitutes 1% to 5% of the radioactivity in plasma. nih.govhres.cadrugs.comdrugs.com Despite its lower concentration, this metabolite is of significant pharmacological interest. Research conducted in rats has demonstrated that the p-hydroxy metabolite is as potent an inhibitor of angiotensin-converting enzyme as the parent active compound, fosinoprilat. nih.govhres.cadrugs.comdrugs.com

Table 1: Biotransformation Products of Fosinopril

| Compound | Percentage in Plasma (Post-Oral Dose) | ACE Inhibitory Activity |

| Fosinoprilat | ~75% | Active |

| Glucuronide Conjugate | 20-30% | Inactive |

| p-Hydroxy Metabolite | 1-5% | Active (Potency comparable to Fosinoprilat in rats) |

Dual Elimination Pathways of Fosinoprilat

A distinguishing characteristic of fosinoprilat is its dual and compensatory elimination pathway, involving both hepatic and renal routes. nih.govnih.govresearchgate.net After intravenous administration, the elimination of fosinoprilat is shared almost equally between the liver and the kidneys. hres.cahres.cadrugs.com Following the oral administration of radiolabeled fosinopril, approximately half of the absorbed dose is excreted in the urine, with the remainder eliminated in the feces. hres.cadrugbank.comnih.govhres.cadrugs.com This balanced clearance mechanism contributes to its predictable pharmacokinetic profile across a range of patient populations. nih.gov

Hepatic Elimination Mechanisms

The liver plays a substantial role in the clearance of fosinoprilat. nih.govnih.gov This pathway involves the excretion of the active metabolite into the bile, which is then eliminated via the feces. nih.gov This hepatobiliary route is a critical component of the dual elimination system and becomes particularly important in situations where renal function is compromised. nih.govhres.canih.gov

Renal Elimination Mechanisms

The kidneys provide the second major route for the elimination of fosinoprilat. nih.govnih.gov The compound is excreted in the urine, accounting for roughly half of its total clearance in individuals with normal organ function. hres.cahres.cadrugs.com The primary substance excreted in the urine is fosinoprilat, with the remainder consisting mainly of the inactive glucuronide conjugate. hres.cahres.ca

| Elimination Route | Approximate Contribution (Normal Function) | Primary Excreted Forms |

|---|---|---|

| Hepatic (via Feces) | ~50% | Fosinoprilat |

| Renal (via Urine) | ~50% | Fosinoprilat, Glucuronide conjugate of fosinoprilat |

Compensatory Clearance Mechanisms

The dual elimination pathways of fosinoprilat are compensatory, meaning that a decrease in one route of elimination leads to a proportional increase in the other. nih.govnih.gov This unique pharmacokinetic property ensures that the total body clearance of fosinoprilat remains relatively constant even in the presence of significant organ impairment. nih.govnih.gov

In patients with impaired renal function, hepatobiliary elimination increases to compensate for the reduced renal clearance. hres.canih.govnih.gov Consequently, the total body clearance of fosinoprilat does not differ appreciably across any degree of renal insufficiency, including end-stage renal disease. hres.cadrugs.comnih.gov Studies have shown that while the total clearance of fosinoprilat may be about 50% slower in patients with renal impairment compared to those with normal function, the compensatory hepatic clearance prevents significant drug accumulation. hres.cadrugs.comnih.gov

Similarly, in patients with hepatic insufficiency, such as those with alcoholic cirrhosis, the renal excretion of fosinoprilat increases to make up for the diminished hepatic function. nih.govnih.gov Research has demonstrated no statistically significant differences in the pharmacokinetic values of fosinoprilat between healthy subjects and those with hepatic impairment, with no evidence of accumulation. nih.gov This compensatory mechanism allows for a consistent pharmacokinetic profile without necessitating dose adjustments based on hepatic function alone. nih.govnih.gov

Structure Activity Relationships and Molecular Design Principles

Elucidation of Essential Structural Features for ACE Inhibition

The efficacy of fosinoprilat (B1673573) as an ACE inhibitor is contingent on specific molecular components that interact with key residues and the catalytic zinc ion within the enzyme's active site.

The phosphinic acid moiety is a cornerstone of fosinoprilat's inhibitory mechanism. This group is specifically designed to chelate the essential zinc (Zn²⁺) ion located in the active site of the angiotensin-converting enzyme. biopharmanotes.comnih.govbmj.com This interaction is critical, as the zinc ion is directly involved in the catalytic hydrolysis of angiotensin I. The phosphinate group in fosinoprilat serves as a highly effective zinc-binding group, contributing significantly to the compound's high binding affinity. drugs.com A unique feature of the phosphinic acid group is its ability to act as a transition-state analogue, effectively mimicking the geometry of the tetrahedral intermediate formed during the enzymatic hydrolysis of the peptide substrate. nih.gov This mimicry allows for exceptionally tight and specific binding to the enzyme.

The (4S)-cyclohexyl-L-proline portion of the fosinoprilat molecule is another crucial element for potent ACE inhibition. The proline ring provides a rigid conformational scaffold that correctly orients the other functional groups for optimal interaction with the enzyme's active site. The development of fosinoprilat involved structural modifications to investigate more hydrophobic C-terminal ring systems. nih.gov The introduction of a cyclohexyl substituent at the 4th position of the proline ring was a key optimization. This modification results in a tenfold increase in potency compared to the unsubstituted parent compound, highlighting the importance of hydrophobic interactions in the S1' subsite of the ACE active site. ptfarm.pl

Stereochemical Considerations in Fosinoprilat Activity

The three-dimensional arrangement of atoms in fosinoprilat is critical for its biological activity. The specific stereochemistry at its chiral centers ensures a precise fit within the asymmetric active site of the ACE enzyme. High-resolution crystal structures of fosinoprilat in complex with both the N-domain (nACE) and C-domain (cACE) of the enzyme have provided detailed insights into these interactions. nih.gov

Kinetic studies have revealed that fosinoprilat exhibits a notable preference for the C-domain of ACE, which is primarily responsible for blood pressure regulation. nih.govresearchgate.net Fosinoprilat demonstrates low nanomolar inhibition for both domains, with a 27.4-fold selectivity for cACE. whiterose.ac.uk This selectivity is attributed to altered and more extensive hydrophobic interactions within the C-domain's active site. nih.govresearchgate.netwhiterose.ac.uk

| ACE Domain | Ki Value (nM) | Selectivity |

|---|---|---|

| nACE | 4.11 ± 0.38 | 27.4-fold for cACE |

| cACE | 0.15 ± 0.01 |

Rational Design Strategies for Phosphinate-Containing ACE Inhibitors

The development of phosphinate-containing ACE inhibitors like fosinoprilat is a prime example of rational drug design. The initial search for novel ACE inhibitors was driven by the need to overcome the limitations of earlier sulfhydryl-containing compounds. nih.gov This led to the exploration of phosphorus-containing functional groups as potential zinc-binding ligands. nih.gov The design strategy was based on creating a molecule that could effectively mimic the binding of natural substrates to the ACE active site. nih.govlaskerfoundation.org

Modern rational design approaches now heavily rely on computational methods, such as molecular dynamics simulations and computational docking studies. nih.gov These techniques provide detailed, atomic-level information on the energetics and kinetics of inhibitor binding, which helps in designing new inhibitors with enhanced potency and selectivity. nih.gov The availability of crystal structures for ACE has further accelerated these efforts, allowing for structure-based design of novel therapeutic agents. bath.ac.uk

Structural Modifications and Their Theoretical Impact on ACE Binding

The structure of fosinoprilat can be systematically modified to probe the structure-activity relationship and potentially design analogs with improved properties. Theoretical and in-vitro studies of various fosinopril (B1673572) analogs have demonstrated that even minor structural changes can significantly impact ACE inhibitory activity. nih.gov For instance, modifications to the side chains and ring systems can alter the hydrophobic and ionic interactions with the enzyme.

A study evaluating several fosinopril analogs found that different derivatives exhibited a range of ACE inhibitory activities. Docking studies suggested that the analog with the most favorable (lowest) dock score, indicating the most stable drug-receptor complex, also showed the highest in-vitro inhibitory activity. nih.gov

| Compound | Relative ACE Inhibition Activity |

|---|---|

| Analog A2 | Highest |

| Fosinopril | High |

| Analog A1 | Moderate |

| Analog A4 | Moderate |

| Analog A3 | Low |

| Analog A5 | Low |

| Analog A6 | Lowest |

Note: The specific structures of Analogs A1-A6 were part of the proprietary study and are represented here to illustrate the principle of structure-activity relationships. nih.gov

These findings underscore the principle that targeted structural modifications, guided by an understanding of the ACE active site, can lead to the development of more potent inhibitors.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Fosinoprilat (B1673573) Disodium Salt and Related Substances

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental in the analysis of Fosinoprilat Disodium Salt. They offer high resolution and sensitivity for separating the active compound from its impurities and degradation products.

The development of a robust HPLC method is essential for the routine analysis of this compound. ijaresm.com A typical isocratic reversed-phase HPLC (RP-HPLC) method involves a C18 column and a mobile phase consisting of a mixture of organic solvents and aqueous buffers. ijaresm.comresearchgate.net Optimization of the method often involves adjusting the mobile phase composition, pH, flow rate, and detection wavelength to achieve optimal separation and sensitivity.

One developed method utilized a C18 Agilent-Analytical Column with a mobile phase of methanol (B129727) and water (containing 0.1% orthophosphoric acid, pH adjusted to 3.3) in a 70:30 ratio. ijaresm.com The flow rate was set at 0.7 mL/min with UV detection at 267 nm, resulting in a retention time of 4.543 minutes for Fosinopril (B1673572) Sodium. ijaresm.com Another approach used a Phenomenex RP18 column with a mobile phase of acetonitrile, methanol, and 10% aqueous phosphoric acid (800:195:5 v/v/v), a flow rate of 1 mL/min, and detection at 205 nm. researchgate.net

The optimization process is critical for ensuring the method's suitability for its intended purpose. nih.gov Design of Experiments (DOE) can be a valuable tool in systematically evaluating the effects of various factors on chromatographic performance. nih.gov

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | C18 Agilent-Analytical Column (250 x 4.6 mm, 5 µm) ijaresm.com | Phenomenex RP18 (250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Methanol:Water (0.1% OPA, pH 3.3) (70:30) ijaresm.com | Acetonitrile:Methanol:10% aq. Phosphoric Acid (800:195:5) researchgate.net |

| Flow Rate | 0.7 mL/min ijaresm.com | 1.0 mL/min researchgate.net |

| Detection Wavelength | 267 nm ijaresm.com | 205 nm researchgate.net |

| Retention Time | 4.543 min ijaresm.com | Not specified |

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, making it indispensable for impurity profiling and the identification of degradation products. ijprajournal.com This is particularly important for understanding the stability of Fosinopril, which is known to degrade under hydrolytic (acidic, basic, and neutral) and photo-acidic conditions. nih.govresearchgate.net

Stress degradation studies are performed to intentionally degrade the drug substance, and the resulting products are then analyzed by LC-MS. nih.gov A gradient LC-MS method is often employed to separate the various degradation products. nih.govresearchgate.net The structural elucidation of these products is achieved through the comparison of their mass fragmentation pathways with that of the parent drug. nih.govnih.gov Techniques such as MS/TOF (Time-of-Flight), MSn (tandem mass spectrometry), and on-line H/D (hydrogen/deuterium) exchange can provide detailed structural information. nih.gov

For instance, a study on Fosinopril subjected to various stress conditions found that the drug was stable under oxidative and thermal stress but degraded under hydrolytic and photo-acidic conditions. nih.gov The degradation products were detected and characterized using a gradient LC-MS method. nih.gov In another application, LC-MS/MS was used for the simultaneous determination of Fosinopril and its active metabolite, Fosinoprilat, in human plasma. researchgate.netnih.gov This method employed a triple quadrupole mass spectrometer with an electrospray ionization source operated in the negative ion mode. nih.gov

| Parameter | Value |

|---|---|

| Column | XTerra RP8 (4.6 x 50 mm, 5 µm) nih.gov |

| Mobile Phase | Methanol:Ammonium (B1175870) Acetate (B1210297) Buffer (10 mM) (90:10, v/v) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| MRM Transition (Fosinoprilat) | m/z 434.00 → 237.15 nih.gov |

Electrophoretic Methods for Quantitative Analysis

Electrophoretic techniques, such as Capillary Zone Electrophoresis (CZE), offer an alternative to chromatographic methods for the analysis of this compound. scielo.br These methods are known for their high efficiency, short analysis times, and low consumption of reagents and samples. scielo.br

A CZE method has been developed for the quantitative analysis of Fosinopril Sodium. nih.govdocumentsdelivered.com The development and optimization of a CZE method involve the evaluation of parameters such as detection wavelength, applied voltage, and buffer concentration. nih.gov In one study, the separation was performed in a fused-silica capillary with a 60 mM borate (B1201080) buffer at pH 9.5, achieving a separation time of less than 5 minutes. nih.gov

When compared to an existing LC method, the CZE method demonstrated superior selectivity for several degradants of interest and a significantly shorter analysis time. nih.govdocumentsdelivered.com However, in terms of precision and sensitivity for this specific application, the LC method was found to be superior. nih.govdocumentsdelivered.com This highlights that the choice between CZE and LC depends on the specific analytical requirements of the study.

| Parameter | CZE Method | LC Method |

|---|---|---|

| Selectivity for Degradants | Better nih.govdocumentsdelivered.com | Lower nih.govdocumentsdelivered.com |

| Analysis Time | Shorter nih.govdocumentsdelivered.com | Longer nih.govdocumentsdelivered.com |

| Precision | Lower nih.govdocumentsdelivered.com | Superior nih.govdocumentsdelivered.com |

| Sensitivity | Lower nih.govdocumentsdelivered.com | Superior nih.govdocumentsdelivered.com |

Spectrophotometric Approaches for Characterization

Spectrophotometric methods provide a simple, economical, and rapid approach for the determination of Fosinopril Sodium in bulk drug and pharmaceutical formulations. researchgate.netijpsonline.comijpsonline.com These methods are based on the measurement of the absorption of ultraviolet (UV) radiation by the analyte.

Simple UV and third derivative spectrophotometric methods have been developed for this purpose. researchgate.netijpsonline.com In methanol, the simple UV spectrum of Fosinopril Sodium shows an absorption maximum (λmax) at 208 nm. researchgate.netijpsonline.com The third derivative spectrum exhibits a maximum at 217.4 nm and a minimum at 223 nm. researchgate.netijpsonline.com Both methods were found to be accurate and reproducible for routine analysis. researchgate.net Other spectrophotometric methods have also been developed for the simultaneous determination of Fosinopril and other drugs, such as hydrochlorothiazide (B1673439), in combined dosage forms. nih.gov

| Method | Wavelength (nm) |

|---|---|

| Simple UV Spectrum (λmax) | 208 researchgate.netijpsonline.com |

| Third Derivative Spectrum (Maxima) | 217.4 researchgate.netijpsonline.com |

| Third Derivative Spectrum (Minima) | 223 researchgate.netijpsonline.com |

Method Validation Parameters for Research Applications

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, consistent, and accurate data. tbzmed.ac.ir The validation process for analytical methods used in the research and characterization of this compound should be conducted in accordance with guidelines from regulatory authorities such as the International Council for Harmonisation (ICH).

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. usp.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. longdom.org For an HPLC method for Fosinopril Sodium, linearity was demonstrated over a concentration range of 10-50 µg/mL with a correlation coefficient (R²) of 0.999. ijaresm.com

Accuracy: The closeness of the test results obtained by the method to the true value. usp.org It is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. usp.org It is usually expressed as the relative standard deviation (RSD). For an HPLC method, an RSD of less than 2.0% is generally considered acceptable. ijaresm.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. longdom.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. longdom.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijfmr.com

| Parameter | Description |

|---|---|

| Specificity | Ability to measure the analyte in the presence of other components. usp.org |

| Linearity | Proportionality of the signal to the analyte concentration. longdom.org |

| Accuracy | Closeness of results to the true value. usp.org |

| Precision | Agreement among repeated measurements. usp.org |

| LOD | Lowest detectable amount of analyte. longdom.org |

| LOQ | Lowest quantifiable amount of analyte. longdom.org |

| Robustness | Reliability with small variations in method parameters. ijfmr.com |

Selectivity and Specificity for Active Compound and Degradants

Selectivity and specificity are critical parameters in analytical method validation, ensuring that the analytical signal corresponds unequivocally to the analyte of interest, free from interference from other components such as impurities, degradation products, or matrix components.

Several studies have demonstrated the development of selective HPLC methods capable of separating Fosinopril and its active metabolite, Fosinoprilat, from potential degradants and other substances. For instance, a reverse-phase HPLC (RP-HPLC) method was developed to effectively separate Fosinopril Sodium from its degradation product, Fosinoprilat, in pharmaceutical tablets. researchgate.net The specificity of another HPLC-UV method was confirmed by analyzing pharmaceutical formulations, where no interference from excipients was observed with the peaks of Fosinopril and other ACE inhibitors. longdom.org

Forced degradation studies are often performed to demonstrate the stability-indicating nature of an analytical method. In one such study, mass spectrometry (MS) was used to screen for impurities of Fosinopril Sodium that arise during stress conditions. researchgate.net This method proved capable of separating the main compound from its degradation products, confirming its selectivity. researchgate.netresearchgate.net Capillary Zone Electrophoresis (CZE) has also been shown to offer superior selectivity for several of Fosinopril's degradants compared to some LC methods, achieving this separation in a significantly shorter analysis time. documentsdelivered.com Spectrophotometric methods have also been developed that can resolve spectral overlap between Fosinopril and other compounds, thereby allowing for their simultaneous determination. nih.gov

Sensitivity (LOD, LOQ) in Research Matrices

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Various analytical techniques have demonstrated adequate sensitivity for the determination of Fosinopril and its related compounds in different matrices. For an HPLC-UV method designed for the simultaneous determination of four ACE inhibitors, the LOD and LOQ for Fosinopril in serum were found to be 0.5 ng/mL and 0.7 ng/mL, respectively. longdom.org Another RP-HPLC method for the simultaneous determination of Fosinopril Sodium and hydrochlorothiazide reported detection limits of 0.29 µg/mL for Fosinopril Sodium. researchgate.net

The table below summarizes the sensitivity parameters from different validated methods for Fosinopril analysis.

| Method | Analyte | Matrix | LOD | LOQ |

| HPLC-UV longdom.org | Fosinopril | Serum | 0.5 ng/mL | 0.7 ng/mL |

| RP-HPLC researchgate.net | Fosinopril Sodium | Tablets | 0.29 µg/mL | Not Reported |

| RP-UPLC researchgate.net | Impurities (HOBt, Cinchonidine, DCU) | Drug Substance | 0.85-3.52 ppm | 2.57-10.67 ppm |

Precision and Accuracy in Quantitative Determinations

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value, often assessed through recovery studies.

Analytical methods for Fosinopril have been shown to be both precise and accurate. An HPLC-UV method for determining four ACE inhibitors reported intra- and inter-day precision and accuracy results between 98.0% and 102%. longdom.org A kinetic spectrophotometric method for Fosinopril Sodium analysis demonstrated high reproducibility with relative standard deviations not exceeding 2%. wisdomlib.org Similarly, an RP-HPLC method for Fosinopril Sodium and hydrochlorothiazide in tablets showed recovery values between 101.6% and 102.9%. researchgate.net Another study validating an HPLC method for Fosinopril Sodium reported an RSD of less than 2.0%, indicating sufficient accuracy and good duplicability. ijaresm.com

The following table presents the precision and accuracy data from various studies.

| Method | Analyte | Precision (%RSD) | Accuracy (% Recovery) |

| HPLC-UV longdom.org | Fosinopril | Not Specified | 98.0% - 102.0% |

| Kinetic Spectrophotometry wisdomlib.org | Fosinopril Sodium | < 2.0% | Not Specified |

| RP-HPLC researchgate.net | Fosinopril Sodium | Not Specified | 101.6% - 102.9% |

| HPLC ijaresm.com | Fosinopril Sodium | < 2.0% | Not Specified |

| RP-UPLC for Impurities researchgate.net | HOBt, Cinchonidine, DCU | Not Specified | 98.1% - 102.6% |

Application of Experimental Design and Artificial Neural Networks in Analytical Method Optimization

Modern analytical method development often employs systematic approaches like Design of Experiments (DoE) to optimize chromatographic conditions efficiently. nih.govnih.govturkjps.org DoE allows for the simultaneous evaluation of multiple factors, such as mobile phase composition and flow rate, to identify the optimal conditions for separation. nih.gov This approach has been successfully applied to define the optimum chromatographic conditions for the analysis of Fosinopril Sodium and its degradation product, Fosinoprilat. researchgate.net

Furthermore, advanced computational tools like Artificial Neural Networks (ANNs) have been integrated with experimental design to enhance method optimization. researchgate.net ANNs are powerful data-modeling tools capable of capturing complex, non-linear relationships between inputs (e.g., chromatographic factors) and outputs (e.g., retention times). researchgate.netnih.gov

In the context of Fosinopril analysis, a central composite design (CCD) was used to study the effects of mobile phase components (methanol percentage, ammonium acetate buffer concentration, and acetic acid content) on the chromatographic separation of Fosinopril Sodium and its impurities. ebi.ac.uk The input and output variables from this experimental design were then used to train, verify, and test a multi-layer perceptron ANN with a back-propagation algorithm. ebi.ac.uk The trained ANN model was able to accurately predict the retention behavior of the analytes, with correlation coefficients higher than 0.9912. researchgate.net This combined ED-ANN approach serves as a powerful technique for optimizing analytical methods, providing a better understanding of the system and leading to the selection of optimal chromatographic conditions. ebi.ac.uk

Preclinical Pharmacological and Mechanistic Investigations

In Vitro Enzyme Inhibition Studies

Fosinoprilat (B1673573) demonstrates potent and specific competitive inhibition of angiotensin-converting enzyme (ACE), the key enzyme in the renin-angiotensin-aldosterone system that converts angiotensin I to the vasoconstrictor angiotensin II. drugs.com Studies on purified rabbit lung ACE showed that fosinoprilat was a more potent inhibitor than captopril. nih.gov In vivo studies, which reflect the concentration-dependent effects of the active metabolite fosinoprilat, have shown that after administration of the prodrug fosinopril (B1673572), serum ACE activity is significantly inhibited. For instance, single doses of 10 mg to 40 mg of fosinopril resulted in ACE inhibition of 90% or more between 2 to 12 hours post-administration. drugs.com At the 24-hour mark, ACE activity remained suppressed by 85% to 93%, depending on the dose, indicating a sustained, concentration-dependent effect. drugs.com

Enzyme kinetic studies have quantified the inhibitory potency of fosinoprilat. The half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half, has been determined for fosinoprilat against ACE.

One study reported an IC50 value of 9 nM. apexbt.com Another investigation involving purified rabbit lung ACE determined the IC50 of fosinoprilat (referred to as SQ 27,519) to be 11 nM, which was more potent than captopril's IC50 of 23 nM in the same assay. nih.gov Further studies have described fosinopril's inhibitory effect on ACE activity as non-competitive, with a reported IC50 value of 0.18 µM and a Ki (inhibition constant) value of 1.675 µM. medchemexpress.commedchemexpress.com

Table 1: In Vitro ACE Inhibition by Fosinoprilat

| Parameter | Value | Enzyme Source | Reference |

|---|---|---|---|

| IC50 | 9 nM | Not Specified | apexbt.com |

| IC50 | 11 nM | Purified Rabbit Lung ACE | nih.gov |

| IC50 | 0.18 µM | Not Specified | medchemexpress.com |

| Ki | 1.675 µM | Not Specified | medchemexpress.com |

Protein Binding Studies in Biological Systems

Fosinoprilat is extensively bound to plasma proteins. nih.gov Studies have consistently shown a high degree of protein binding, with reported values greater than 99%. nih.gov Other sources indicate plasma protein binding to be approximately 95% or 87%. nih.govwikipedia.org This high affinity for plasma proteins means that a significant portion of the drug in circulation is bound, with a smaller fraction remaining unbound or free. It is the unbound fraction that is pharmacologically active. The bioavailability of this unbound fosinoprilat was reportedly not altered by the co-administration of aspirin. hres.ca

Table 2: Plasma Protein Binding of Fosinoprilat

| Parameter | Reported Value | Reference |

|---|---|---|

| Plasma Protein Binding | >99% | nih.gov |

| Plasma Protein Binding | ~95% | nih.gov |

| Plasma Protein Binding | 87% | wikipedia.org |

Mechanistic Studies in Animal Models (Focus on Biochemical Pathways)

Fosinopril is an ester prodrug that requires bioactivation through hydrolysis to form its active metabolite, fosinoprilat. drugs.comhres.ca This enzymatic conversion is carried out by esterases. drugs.com Studies in animal models have identified the primary sites of this hydrolysis.

Following oral administration, the hydrolysis is thought to occur mainly in the gastrointestinal mucosa and the liver. drugbank.com A detailed investigation in dogs revealed that the gut wall plays a predominant role in this first-pass bioactivation. nih.gov It was estimated that the gut contributed to over 75% of the first-pass hydrolysis of the absorbed dose, while the liver was responsible for less than 25%. nih.gov The study also concluded that blood itself was not a significant site for the hydrolysis of fosinopril in dogs, and suggested that extrahepatic sites, such as the kidneys, may account for a portion of the systemic hydrolysis of the prodrug. nih.gov

Once formed, fosinoprilat is distributed and subsequently eliminated from the body. Animal studies have shown that fosinoprilat crosses the placental barrier in pregnant animals. hres.ca

A key characteristic of fosinoprilat is its dual pathway of elimination, involving both renal (kidney) and hepatic (liver) routes. nih.govwikipedia.org This provides a balanced clearance mechanism. In rats, following intravenous administration, fosinoprilat was eliminated in approximately equal measure by the kidneys and the liver. drugs.com After an oral dose of the prodrug in rats, about half of the absorbed dose was excreted in the urine and the other half in the feces. drugs.com This dual elimination is notable because hepatobiliary elimination can compensate for diminished renal clearance in cases of renal impairment. nih.gov Studies in dogs also indicated substantial biliary secretion. nih.gov

Placental Transfer in Pregnant Animal Models

Preclinical studies in pregnant animal models have demonstrated that Fosinoprilat, the active diacid metabolite of Fosinopril, is capable of crossing the placental barrier. hres.cahres.cafda.gov This transfer from the maternal circulation to the fetal compartment has been confirmed through the observation of pharmacological effects in fetal tissues after maternal administration of Fosinopril.

A key study in pregnant rats provided functional evidence of Fosinoprilat's placental transfer. In this investigation, pregnant Sprague-Dawley rats were administered Fosinopril. Subsequent analysis of fetal tissues on gestational day 19 revealed a significant reduction in angiotensin-converting enzyme (ACE) activity. This inhibition of fetal ACE indicates that Fosinoprilat not only reaches the fetal circulation but also retains its pharmacological activity. nih.gov

The study quantified the extent of this effect, providing valuable insight into the functional consequences of the placental transfer of Fosinoprilat. The key findings from this research are summarized in the table below.

| Fetal Tissue | Reduction in ACE Binding (%) | Animal Model |

|---|---|---|

| Lung | 56 | Sprague-Dawley Rat |

| Aorta | 44 | Sprague-Dawley Rat |

These findings from animal models underscore the ability of Fosinoprilat to cross the placental barrier and exert a pharmacological effect on the fetus. The data from the rat model provides specific quantitative evidence of this phenomenon by measuring the downstream impact of Fosinoprilat on fetal ACE activity. nih.gov

Computational Chemistry and Modeling Approaches

Molecular Docking Simulations for Ligand-ACE Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Fosinoprilat (B1673573), docking simulations are used to model its interaction with the active site of ACE.

Studies have utilized software such as VLife MDS 3.0 with GRIP batch docking methods to simulate these interactions. rsc.org The crystal structure of ACE, often in complex with another inhibitor, is typically obtained from the Protein Data Bank (PDB ID: 1R4L) to serve as the target receptor for the simulation. rsc.org Fosinoprilat, being the active form of the prodrug Fosinopril (B1673572), is a phosphonate-containing compound designed to mimic the tetrahedral intermediate of peptide hydrolysis, allowing it to bind effectively to the ACE active site. rsc.org

The primary goal of docking simulations is to elucidate the specific binding modes and identify the key amino acid residues within the ACE active site that interact with Fosinoprilat. High-resolution crystal structures have revealed the binding mode of Fosinoprilat with both the N- and C-catalytic domains of ACE (nACE and cACE). acs.orgnih.gov

The phosphinic acid group of Fosinoprilat is crucial for its activity, as it is capable of binding to the zinc atom (Zn²⁺) within the ACE active site, an interaction similar to that of sulfhydryl groups in other ACE inhibitors. rsc.orgnih.gov Beyond this critical coordination, the binding is stabilized by a network of other interactions:

Ionic Bonds: The molecule forms ionic bonds with key residues in the active site. rsc.org

Hydrogen Bonds: Hydrogen bonding plays a significant role in the stable binding of Fosinoprilat. rsc.org

Hydrophobic Interactions: Numerous hydrophobic interactions contribute to the binding affinity. Docking studies on Fosinopril analogs have identified several residues involved in these interactions, including Leu144, Asp269, Met270, Pro346, His345, Ala348, Thr360, Leu370, and Thr445. Notably, residues Thr347 and Thr371 were found to be common for hydrophobic bonding across all tested analogs and Fosinopril itself. rsc.org

Key Residue Interactions for Fosinoprilat Analogs with ACE

| Interaction Type | Interacting Residues | Reference |

|---|---|---|

| Zinc Coordination | Phosphinic Acid Group | rsc.org |

| Hydrophobic Bonding | Leu144, Asp269, Met270, Pro346, His345, Ala348, Thr360, Leu370, Thr445 | rsc.org |

| Common Hydrophobic Residues | Thr347, Thr371 | rsc.org |

Molecular Dynamics Simulations to Elucidate Binding Kinetics and Energetics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules, providing insights into the stability of the ligand-receptor complex, the energetics of binding, and the kinetics of the interaction. researchgate.netresearchgate.net

For ACE inhibitors, MD simulations are used to study the stability of the enzyme-inhibitor complex by calculating parameters such as the root mean square deviation (RMSD) of the protein backbone and the ligand, the radius of gyration (Rg), and the solvent accessible surface area (SASA). researchgate.netnih.gov The number and stability of hydrogen bonds formed between the inhibitor and ACE over the simulation period are also analyzed to confirm a stable interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of ACE Inhibitors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. rsc.orgmdpi.com For ACE inhibitors, QSAR models are developed to correlate molecular descriptors (physicochemical properties or structural features) with their inhibitory potency. bohrium.com

Fosinopril is often cited as a representative phosphonate-containing ACE inhibitor in these studies. bohrium.com The fundamental principle is that the structure of a molecule dictates its activity, and similar structures are expected to have similar activities. bohrium.com

QSAR models are built by calculating a wide range of molecular descriptors for a set of known ACE inhibitors. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. rsc.org Statistical methods, including Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to create a model that predicts the inhibitory activity (often expressed as IC50) based on the values of these descriptors. wikipedia.org

Once a robust QSAR model is validated, it can be used to predict the inhibitory potency of new, untested compounds. mdpi.com This allows for the rapid virtual screening of large chemical libraries to identify promising candidates for synthesis and further testing. bohrium.com

Commonly Used Molecular Descriptors in QSAR

| Descriptor Category | Examples | Relevance |

|---|---|---|

| Physicochemical Properties | LogP (Lipophilicity), Molar Refractivity, Dipole Moment | Predicts absorption, distribution, and target interaction. |

| Topological Descriptors | Molecular Connectivity Indices, Shape Indices | Describes the size, shape, and branching of the molecule. |

| Electronic Descriptors | Partial Charges, Electronegativity | Governs electrostatic and hydrogen bonding interactions. |

The insights gained from molecular docking and QSAR studies are instrumental in the in silico design of novel ACE inhibitors. By understanding the key interactions Fosinoprilat makes with ACE, medicinal chemists can rationally design new molecules with improved properties. acs.org

This structure-based drug design approach involves modifying the Fosinoprilat scaffold to:

Enhance Affinity: Introducing functional groups that can form additional favorable interactions with residues in the ACE active site. acs.org

Improve Selectivity: Modifying the structure to exploit differences between the N- and C-domains of ACE or between ACE and other related enzymes to reduce side effects. nih.govnih.gov

Optimize Pharmacokinetic Properties: Adjusting the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, understanding that specific hydrophobic groups on Fosinoprilat interact with certain pockets in ACE allows for the targeted design of analogs with different hydrophobic substituents to potentially increase potency. rsc.orgacs.org This iterative process of computational design, followed by synthesis and biological testing, accelerates the discovery of next-generation ACE inhibitors. nih.govnih.gov

Allosteric Site Identification and Ligand Discovery

Allosteric modulation is a mechanism where a ligand binds to a site on a protein (the allosteric site) that is distinct from the primary active site (the orthosteric site), causing a conformational change that alters the protein's activity. The computational identification of allosteric sites is a growing area in drug discovery, as it offers the potential for developing highly selective drugs with novel mechanisms of action. nih.govresearchgate.net

While Fosinoprilat is a competitive inhibitor that binds directly to the ACE active site, the concept of allostery is relevant to the enzyme and its inhibitors. Computational tools like AlloFinder and CAVER Analyst have been used to identify potential allosteric sites on the related enzyme, ACE2, by analyzing protein structure and dynamics. acs.org These methods search for pockets on the protein surface that are distinct from the active site and whose perturbation could influence the active site's conformation. researchgate.net

Conformational Analysis of Fosinoprilat within the Binding Site

The active form of fosinopril sodium, fosinoprilat, exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). A detailed understanding of its interaction with the enzyme's binding site is crucial for comprehending its mechanism of action. High-resolution crystal structures of fosinoprilat in complex with the two catalytically active domains of ACE, nACE and cACE, have provided significant insights into its binding mode and conformational flexibility. nih.gov

Fosinoprilat demonstrates a high binding affinity for both the N- and C-catalytic sites of ACE. nih.gov Kinetic studies have determined the inhibition constants (Ki) for fosinoprilat, indicating potent inhibition of both domains.

| Substrate | Domain Specificity | Ki (nM) |

| His-His-Leu (HHL) | C-domain | 0.29 |

| Ac-SDKP | N-domain | 0.06 |

| Acetyl-seryl-aspartyl-(N-acetyl)-lysyl-proline (AcSDAcKP) | N-domain | 0.13 |

This data indicates a strong binding affinity of fosinoprilat to both catalytic sites, with a slight selectivity for the N-domain. nih.gov

Structural analysis reveals that within the binding sites of both nACE and cACE, fosinoprilat adopts a specific conformation to interact with key residues. An overlay of the nACE- and cACE-fosinoprilat complexes highlights that the most significant conformational difference lies in the orientation of the P2′ sidechain cyclohexane (B81311) ring. This ring is rotated about the pyrrolidine–cyclohexane bond, leading to different interactions within the two binding sites. nih.gov

The hydrophobic interactions between the cyclohexane ring of fosinoprilat and the residues of nACE and cACE are critical for its binding. The specific residues involved and the nature of these interactions vary between the two domains.

| Interacting Residue (nACE) | Interacting Residue (cACE) | Nature of Interaction |

| Ser357 | Val379 | Hydrophobic |

| Thr358 | Val380 | Hydrophobic |

| His361 | His383 | Hydrophobic |

| Phe505 | Phe527 | Hydrophobic |

| Phe435 | Phe457 | Long-range hydrophobic |

The distances between the cyclohexane ring and these residues differ between nACE and cACE, contributing to the observed conformational differences of fosinoprilat. nih.gov

These structural and conformational details are instrumental in understanding the domain selectivity of fosinoprilat and can aid in the design of more potent and selective ACE inhibitors. nih.gov

Future Research Directions and Theoretical Perspectives

Elucidating Novel Binding Mechanisms or Allosteric Modulation of ACE

While the primary mechanism of fosinoprilat (B1673573) involves competitive binding to the ACE active site, future research could uncover more nuanced interactions. wikipedia.orgdrugbank.com High-resolution crystal structures have provided a detailed view of how fosinoprilat interacts with the N- and C-domains of ACE, highlighting the importance of hydrophobic interactions in its binding. nih.govscienceopen.com However, the full dynamic nature of this interaction is not completely understood.

A promising area of future inquiry is the potential for allosteric modulation. Studies suggest that ACE inhibitors can induce conformational changes in ACE, which in turn can allosterically enhance the function of other receptors, such as kinin B1 and B2 receptors. nih.gov Furthermore, computational analyses have identified potential allosteric binding sites on the ACE molecule, distinct from the catalytic center. nih.gov Future research should investigate whether fosinoprilat or its derivatives could bind to these allosteric sites, potentially leading to a novel, non-competitive inhibition mechanism. Such a mechanism could offer a different pharmacological profile, possibly with greater specificity or fewer side effects. Advanced biophysical techniques, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and advanced NMR spectroscopy, could be employed to map the conformational changes in ACE induced by fosinoprilat binding in real-time.

Designing Fosinoprilat Analogs with Enhanced Specificity for ACE Isoforms (e.g., Somatic vs. Germinal ACE)

Human somatic ACE (sACE) possesses two catalytically active domains, the N-domain (nACE) and the C-domain (cACE), which exhibit different substrate specificities. scienceopen.comnih.gov The C-domain is primarily responsible for converting angiotensin I to the vasoconstrictor angiotensin II, while the N-domain preferentially cleaves the antifibrotic peptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP). researchgate.net Many of the side effects associated with current ACE inhibitors stem from their non-selective inhibition of both domains. scienceopen.comnih.gov

Kinetic and structural studies have revealed that fosinoprilat exhibits a degree of selectivity, with a 27.4-fold higher affinity for the C-domain over the N-domain. researchgate.netwhiterose.ac.uk This selectivity is attributed to greater hydrophobic contacts within the C-domain's active site. researchgate.net This foundational knowledge provides a clear roadmap for designing second-generation fosinoprilat analogs with even greater domain specificity.

Future research will focus on structure-based drug design, utilizing the high-resolution crystal structures of the fosinoprilat-ACE complexes. nih.govscienceopen.com By modifying the chemical moieties of fosinoprilat that interact with specific subsites in the enzyme's active cleft, it is possible to enhance C-domain selectivity. For instance, altering the P2' moiety to optimize hydrophobic interactions could be a key strategy. The development of highly C-domain-selective inhibitors could lead to effective blood pressure control with a reduced incidence of side effects, representing a significant therapeutic advancement. scienceopen.comnih.gov

| ACE Domain | Inhibition Constant (Ki) | Selectivity |

|---|---|---|

| nACE (N-domain) | 4.11 ± 0.38 nM | 27.4-fold C-domain selective |

| cACE (C-domain) | 0.15 ± 0.01 nM |

Advanced Biotransformation Pathway Characterization Using Omics Technologies

Fosinopril (B1673572) is a prodrug that is completely hydrolyzed in vivo to the active fosinoprilat. nih.gov Subsequent biotransformation of fosinoprilat yields metabolites such as a beta-glucuronide conjugate and a monohydroxylated analog. nih.gov While these primary pathways are known, a comprehensive, system-wide understanding of fosinoprilat's metabolic fate is still lacking.

The application of "omics" technologies—such as metabolomics, proteomics, and transcriptomics—offers a powerful approach to achieve this. nih.govnih.gov Future studies could use untargeted metabolomics profiling of plasma and urine from individuals treated with fosinopril to identify a complete spectrum of fosinoprilat-related metabolites. nih.gov This could reveal novel biotransformation pathways and provide insights into inter-individual variability in metabolism.

Proteomics can be used to identify the specific enzymes (e.g., carboxylesterases, UDP-glucuronosyltransferases) responsible for fosinoprilat's metabolism and how their expression levels vary. nih.gov Integrating these data with genomics and transcriptomics can help elucidate how genetic polymorphisms in metabolic enzymes affect the pharmacokinetic profile of fosinoprilat, paving the way for personalized medicine approaches. nih.gov

Development of High-Throughput Screening Assays for ACE Inhibition

The design and discovery of novel fosinoprilat analogs with improved properties, such as enhanced isoform specificity, requires the ability to screen large libraries of chemical compounds efficiently. High-throughput screening (HTS) is essential for this purpose.

Future research should focus on developing and optimizing robust HTS assays for ACE inhibition. Fluorometric assays are particularly well-suited for HTS due to their sensitivity and adaptability to automation. nih.govresearchgate.net These assays often use a fluorogenic ACE substrate that is cleaved by the enzyme, resulting in a measurable increase in fluorescence. The presence of an inhibitor like fosinoprilat prevents this cleavage, leading to a reduced signal.

An effective HTS protocol would involve miniaturizing the assay into a 96- or 384-well plate format and using robotic systems for liquid handling. researchgate.net Rigorous statistical validation, including the determination of the Z'-factor to assess assay quality, would be crucial. researchgate.net Such an HTS platform would enable the rapid screening of thousands of fosinoprilat analogs, accelerating the identification of lead compounds with superior pharmacological profiles for further development.

Integration of Artificial Intelligence and Machine Learning in Fosinoprilat Research

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery and development. nih.govmdpi.com These computational tools can be powerfully integrated into future fosinoprilat research.

Building on the existing structural data of fosinoprilat-ACE complexes, ML models can be trained to predict the binding affinity and domain selectivity of novel, virtual fosinoprilat analogs. nih.govmdpi.com Techniques like quantitative structure-activity relationship (QSAR) modeling and deep learning approaches, such as graph neural networks, can perform virtual screening on vast chemical libraries far more rapidly than physical screening. mdpi.com

Furthermore, generative AI models can be employed for de novo drug design. These algorithms can generate novel chemical structures that are optimized for specific properties, such as high C-domain selectivity or improved metabolic stability. AI can also be used to build predictive models for ADME (absorption, distribution, metabolism, and excretion) and toxicity, helping to identify the most promising candidates early in the discovery pipeline and reducing the likelihood of late-stage failures. mdpi.com

| AI/ML Technique | Application Area | Objective |

|---|---|---|

| Graph Neural Networks | Virtual Screening | Predict binding affinity and isoform selectivity of new analogs. mdpi.com |

| Generative Models | De Novo Drug Design | Create novel molecules with optimized properties (e.g., enhanced selectivity). |

| Random Forest / SVM | ADME/Toxicity Prediction | Forecast pharmacokinetic profiles and potential toxicity of new compounds. mdpi.comnih.gov |

| Natural Language Processing | Literature Mining | Extract insights and data from vast amounts of scientific literature. nih.gov |

Exploring Environmental Impact and Degradation Pathways

As with many pharmaceuticals, the environmental fate of fosinoprilat is an area requiring further investigation. The prodrug, fosinopril, has been shown to undergo degradation under hydrolytic (acidic, neutral, and basic) and photo-acidic conditions, while remaining stable against oxidative and thermal stress. nih.gov However, the environmental persistence, degradation, and potential ecotoxicity of the active metabolite, fosinoprilat, and its biotransformation products are not well characterized.

Future research should focus on the systematic evaluation of fosinoprilat's environmental impact. This includes studies to determine its persistence in aquatic and terrestrial systems and to identify its abiotic (e.g., photolysis, hydrolysis) and biotic (microbial) degradation pathways. nih.gov Laboratory experiments simulating environmental conditions can be used to characterize degradation products using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Furthermore, ecotoxicological studies are needed to assess the potential effects of fosinoprilat on non-target organisms, such as algae, invertebrates, and fish. Understanding the complete life cycle of the compound, from therapeutic use to its ultimate environmental fate, is crucial for a comprehensive risk assessment.

| Stress Condition | Stability/Degradation |

|---|---|

| Hydrolytic (Acidic, Basic, Neutral) | Degradation Observed |

| Photo-acidic | Degradation Observed |

| Oxidative | Stable |

| Thermal | Stable |

Q & A

Q. What experimental frameworks mitigate confounding factors in Fosinoprilat’s renal clearance studies?

- Methodological Answer : Control for glomerular filtration rate (GFR) variations using nephrectomy models or GFR markers (inulin clearance). Employ LC-MS/MS to distinguish parent drug from metabolites. Adjust for urinary pH effects on ionization (pH 5-8) using buffer-supplemented collection protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.